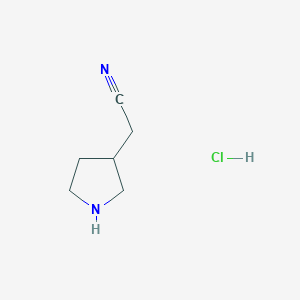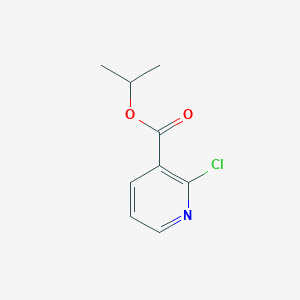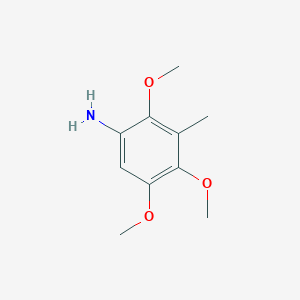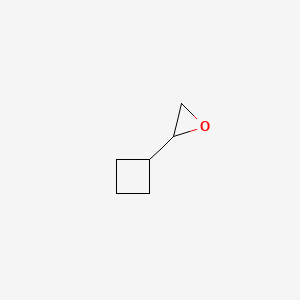
2-Cyclobutyloxirane
Übersicht
Beschreibung
2-Cyclobutyloxirane is an organic compound with the molecular formula C₆H₁₀O. It is a member of the oxirane family, characterized by a three-membered epoxide ring fused to a cyclobutane ring. This unique structure imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Cyclobutyloxirane can be synthesized through several methods, including:
Epoxidation of Cyclobutene: This method involves the reaction of cyclobutene with a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions to form this compound.
Cyclization of 1,2-Dihalocyclobutanes: This method involves the intramolecular cyclization of 1,2-dihalocyclobutanes in the presence of a strong base, such as sodium hydride, to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the epoxidation of cyclobutene due to its efficiency and scalability. The reaction is carried out in a solvent such as dichloromethane, with the peracid added slowly to control the reaction rate and temperature .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclobutyloxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The strained three-membered ring of this compound is highly reactive and can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols, respectively.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or osmium tetroxide to form diols.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Typically carried out in the presence of a nucleophile and a catalyst, such as a Lewis acid or base, at room temperature.
Oxidation: Performed under mild conditions with oxidizing agents in aqueous or organic solvents.
Reduction: Conducted in an inert atmosphere using strong reducing agents at low temperatures.
Major Products:
Diols: Formed from the ring-opening reaction with water or alcohols.
Ethers: Result from the reaction with alcohols.
Amino Alcohols: Produced from the reaction with amines.
Wissenschaftliche Forschungsanwendungen
2-Cyclobutyloxirane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Employed in the production of polymers, resins, and other materials due to its ability to undergo polymerization and cross-linking reactions
Wirkmechanismus
The mechanism of action of 2-Cyclobutyloxirane involves its reactivity towards nucleophiles, leading to ring-opening reactions. The strained epoxide ring is highly susceptible to nucleophilic attack, resulting in the formation of various products depending on the nucleophile and reaction conditions. The compound’s reactivity is influenced by the electronic and steric effects of the cyclobutane ring, which can stabilize or destabilize the transition state during the reaction .
Vergleich Mit ähnlichen Verbindungen
Cyclobutene: A precursor in the synthesis of 2-Cyclobutyloxirane.
1,2-Dihalocyclobutanes: Used in the cyclization method to produce this compound.
Other Oxiranes: Such as ethylene oxide and propylene oxide, which also undergo ring-opening reactions but lack the cyclobutane ring.
Eigenschaften
IUPAC Name |
2-cyclobutyloxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-5(3-1)6-4-7-6/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWKSYJARSZSBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


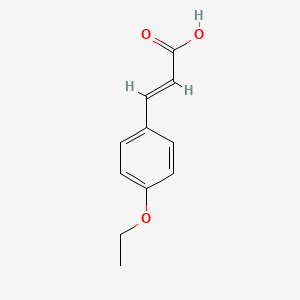
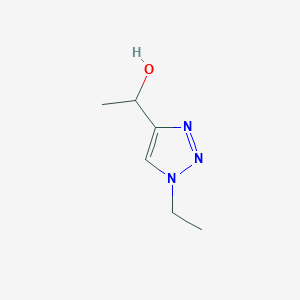
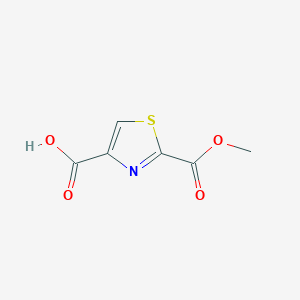
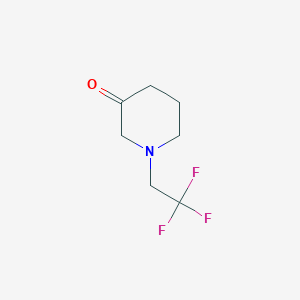

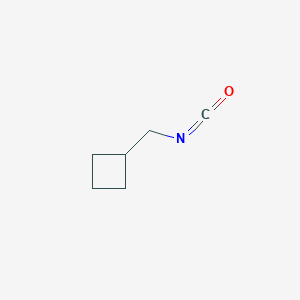
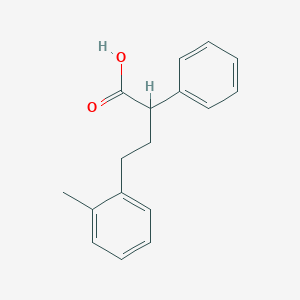
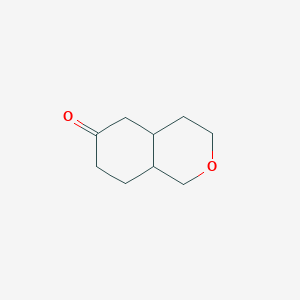
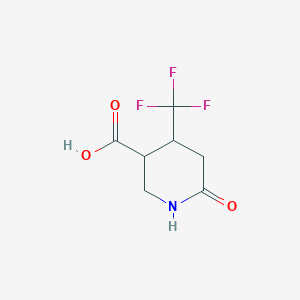
![3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B3379169.png)
![N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide](/img/structure/B3379171.png)
